molecular formula C5H9O5P B1227185 4-(Hydroxymethylphosphinyl)-2-oxobutyric acid

4-(Hydroxymethylphosphinyl)-2-oxobutyric acid

Cat. No. B1227185
M. Wt: 180.1 g/mol
InChI Key: YJTNHDYMQPHXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(hydroxymethylphosphinyl)-2-oxobutyric acid is a butyric acid derivative having an oxo group at the 2-position and a hydroxymethylphosphinyl moiety at the 4-position. It derives from a butyric acid. It is a conjugate acid of a 4-(hydroxymethylphosphinyl)-2-oxobutyrate.

Scientific Research Applications

Biocatalytic Synthesis

4-(Hydroxymethylphosphinyl)-2-oxobutyric acid (PPO) serves as an important precursor compound for the herbicide l-glufosinate (L-PPT). A study by Xu et al. (2020) highlights the biocatalytic synthesis of PPO. They constructed a biocatalytic cascade using d-amino acid oxidase (DAAO) and catalase (CAT) expressed in Escherichia coli, achieving a 46.8% conversion towards DL-PPT in a 300 mL scale reaction. This method presents a promising route for asymmetric synthesis of L-PPT by bio-enzymatic methods using PPO as the substrate (Xu et al., 2020).

Lipid Peroxidation and Analytical Chemistry

4-Hydroxy-2-nonenal (HNE) is a well-studied product of phospholipid peroxidation, closely related to PPO in terms of chemical structure and reactivity. Spickett's research (2013) delves into the chemistry and analysis of HNE, noting its formation through various radical-dependent oxidative routes and its interaction with proteins and DNA. The study emphasizes the importance of advanced analytical techniques, such as mass spectrometry, for detecting and characterizing HNE-modified proteins, shedding light on its role in redox-sensitive cell signaling and potential disease pathways (Spickett, 2013).

Heterocyclic Compound Synthesis

The utility of related compounds in synthesizing novel heterocyclic compounds with potential antibacterial activities has been explored in research by El-Hashash et al. (2015). They used 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a compound structurally akin to PPO, to synthesize a series of heterocyclic derivatives, highlighting the potential of PPO-related structures in developing new chemotherapeutic agents (El-Hashash et al., 2015).

properties

Product Name

4-(Hydroxymethylphosphinyl)-2-oxobutyric acid

Molecular Formula

C5H9O5P

Molecular Weight

180.1 g/mol

IUPAC Name

4-[hydroxy(methyl)phosphoryl]-2-oxobutanoic acid

InChI

InChI=1S/C5H9O5P/c1-11(9,10)3-2-4(6)5(7)8/h2-3H2,1H3,(H,7,8)(H,9,10)

InChI Key

YJTNHDYMQPHXFO-UHFFFAOYSA-N

SMILES

CP(=O)(CCC(=O)C(=O)O)O

Canonical SMILES

CP(=O)(CCC(=O)C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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